
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid is a unique compound that belongs to the class of amino acids It features a cyclohexane ring substituted with an amino group and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-cyclohexane methanol with chloroacetic acid . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for amino acid transporters, facilitating its transport across cell membranes . The compound’s effects are mediated through its interaction with these transporters and other cellular components.
Comparación Con Compuestos Similares
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclohexanecarboxylic acid: This compound lacks the carboxymethyl group and has different chemical properties.
1-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of an amino group and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88194-16-5 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c10-9(8(13)14)4-2-1-3-6(9)5-7(11)12/h6H,1-5,10H2,(H,11,12)(H,13,14) |
Clave InChI |
COUZWLVCLVSBPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CC(=O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



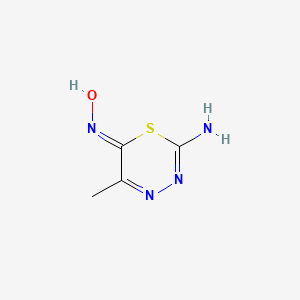
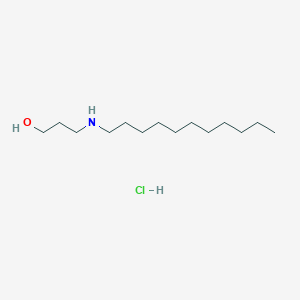
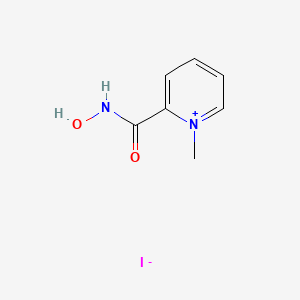


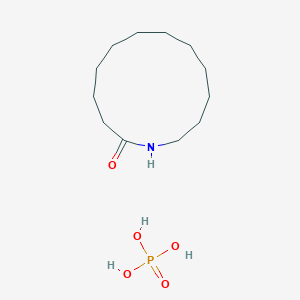
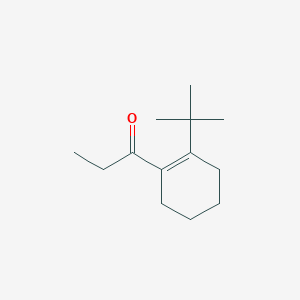
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
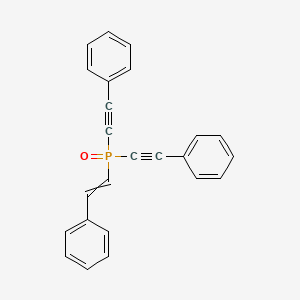

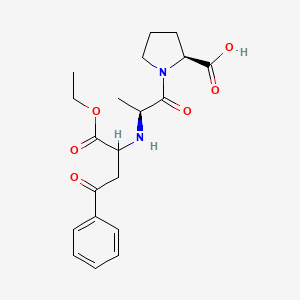
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
